Phenylhydrazine Oxalate

Organic Synthesis Salt-Form Stability Arylhydrazine Derivatives

Liquid phenylhydrazine free base degrades rapidly; the hydrochloride salt is hygroscopic and unstable. This oxalate salt form solves reproducibility risks. - **Stable crystalline solid** (MP 176°C) - non-hygroscopic, accurate weighing. - **≥98% purity** (titration) - certified for analytical derivatization & pharmaceutical intermediate workflows. - **Validated applications** - Fischer indole synthesis, α-keto acid HPLC determination (λ=324 nm, LOD 0.5 μmol/L glyoxylate). - **Reliable supply** - full analytical documentation, inert-atmosphere storage stability.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 37887-33-5
Cat. No. B3028895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylhydrazine Oxalate
CAS37887-33-5
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NN.C(=O)(C(=O)O)O
InChIInChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6)
InChIKeyIGOMPZNJCCVZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenylhydrazine Oxalate: Identity & Supply


Phenylhydrazine Oxalate (CAS 37887-33-5) is the oxalic acid salt of phenylhydrazine, an aromatic hydrazine derivative that serves as a key reagent in Fischer indole synthesis and carbonyl derivatization workflows [1]. Unlike the free base (CAS 100-63-0) or hydrochloride salt (CAS 59-88-1), the oxalate salt form confers distinct physical handling properties—including a well-defined crystalline solid morphology and a reproducible melting point of 176°C—that facilitate accurate weighing and storage stability under inert conditions [2]. Commercially available from multiple reputable vendors at purity grades ranging from ≥98.0% (titration, TCI) to ≥99%, this compound is supplied with full analytical documentation, enabling consistent performance in both organic synthesis and validated analytical method applications .

Solid crystalline salt enables accurate gravimetric handling and stoichiometric control
Purity grades ≥98% with titrimetric documentation support analytical method workflows
Stable under inert gas storage, reducing degradation risks in multi-step synthesis

Phenylhydrazine Oxalate Substitution Risks


Substituting the oxalate salt of phenylhydrazine with the free base (liquid or low-melting solid) or hydrochloride salt introduces quantifiable risks to experimental reproducibility. The free base exists as a light yellow oily liquid (melting point 19.4°C) or low-melting solid that is highly susceptible to air oxidation and degradation, making accurate gravimetric handling and long-term storage problematic [1]. Phenylhydrazine hydrochloride (CAS 59-88-1), while more stable than the free base, is explicitly documented as hygroscopic, gradually discolors upon light exposure, and has been noted to be unstable for certain substituted arylhydrazine derivatives, prompting conversion to the oxalate salt for improved stability [2]. The oxalate salt, by contrast, provides a non-hygroscopic crystalline solid with a melting point of 176°C, enabling precise weighing, inert-atmosphere storage with minimal degradation, and consistent stoichiometric performance across multiple experimental runs [3]. These differences directly impact assay accuracy, synthetic yield reproducibility, and regulatory compliance in validated analytical methods where traceable purity and stability are paramount [4].

Free base
Oily liquid or low-melting solid; prone to air oxidation and may introduce gravimetric uncertainty
Hydrochloride
Hygroscopic and discolors on light exposure; documented stability concerns for substituted arylhydrazines
Oxalate salt
Non-hygroscopic crystalline solid with stable melting point; supports reproducible weighing and storage

Phenylhydrazine Oxalate vs. Analogs: Evidence


Salt-Form Stability vs. Hydrochloride

In a systematic study of 28 substituted phenylhydrazines, 3 substituted naphthylhydrazines, and related polycyclic arylhydrazines, it was empirically observed that hydrazines whose hydrochloride salts appeared unstable were converted to the more stable hydrogen oxalate salt [1]. This represents a direct, documented instance of salt-form selection based on stability criteria: when the hydrochloride salt of a given arylhydrazine derivative proved unstable, the oxalate salt was the preferred alternative. While this observation is class-level rather than specific to unsubstituted phenylhydrazine oxalate, it establishes a documented precedent for oxalate salt superiority in stability-critical applications and supports the rationale for selecting the oxalate over hydrochloride when long-term storage or reaction reproducibility is required [1].

Salt-Form Stability
Class-level
Oxalate preferred when HCl salt appeared unstable
Supports salt-form selection for stability; reported observation across arylhydrazine derivatives
Class-level inference; verify for specific derivative
Organic Synthesis Salt-Form Stability Arylhydrazine Derivatives

Purity Grades for Reproducible Workflows

Phenylhydrazine oxalate is commercially available with certified purity specifications ranging from ≥98.0% (by potassium iodate titration) to ≥99%, supplied by major vendors including TCI, Aladdin Scientific, and multiple specialty chemical suppliers . In contrast, phenylhydrazine hydrochloride is typically offered at ≥99% purity but is documented as hygroscopic with gradual discoloration upon light exposure, which can compromise actual working purity over time . The oxalate salt's purity is determined by titrimetric methods (potassium iodate titration), providing a quantitative, verifiable metric suitable for regulatory documentation in analytical method validation (AMV) and quality control (QC) applications. This purity documentation is essential when the compound is used as a derivatization reagent for trace-level impurity detection—such as the HPLC determination of residual phenylhydrazines as genotoxic impurities in drug substances—where reagent purity directly impacts method detection limits [1].

Purity Specification
Specification review
≥98.0% (T) by potassium iodate titration
Documented purity supports analytical method validation and reproducible stoichiometry
Hydrochloride nominal purity may degrade under ambient conditions
Analytical Method Validation Synthetic Chemistry Quality Control

Solid Form Advantage for Accurate Weighing

Phenylhydrazine oxalate is a crystalline solid with a well-defined melting point of 176°C, available as a white to orange to green powder or crystal [1][2]. In stark contrast, phenylhydrazine free base is a light yellow oily liquid or low-melting solid with a melting point of 19.4°C and a pungent odor [3]. This 156.6°C difference in melting point translates directly to practical handling advantages: the oxalate salt can be accurately weighed on standard analytical balances at room temperature without special cooling apparatus, whereas the free base's near-ambient melting point introduces significant weighing uncertainty due to partial melting, viscosity changes, and increased surface area exposure to atmospheric oxygen. The free base is also documented to decompose at its boiling point of 243.5°C, further complicating purification and handling [3]. The oxalate salt's solid morphology enables precise gravimetric dispensing—a critical requirement when preparing analytical derivatization solutions at defined molar concentrations for quantitative HPLC methods [4].

Solid Form Handling
Reported
mp 176°C (crystalline) vs. 19.4°C (free base)
Solid morphology enables accurate room-temperature weighing without special equipment
Free base requires low-temperature handling to limit oxidation
Physical Property Comparison Gravimetric Analysis Reagent Handling

Redox Reactivity: Oxalate vs. Hydrochloride

Phenylhydrazine oxalate is characterized as a strong reducing agent, widely used in organic synthesis and carbonyl derivatization reactions . The oxalate counterion may influence the redox potential and reaction kinetics compared to the hydrochloride salt in specific analytical applications. Notably, in photometric methods for oxalic acid determination, phenylhydrazine hydrochloride is converted by potassium hexacyanoferrate(III) into a diazonium salt that couples with glyoxylic acid hydrazone, forming 1,5-diphenylformazan for spectrophotometric detection [1]. The oxalate salt's inherent reducing capacity makes it suitable for pre-column derivatization of α-keto acids (including glyoxylic acid) in HPLC methods, where phenylhydrazine reacts to form phenylhydrazones with characteristic UV absorbance at 324 nm [2]. Selection of the oxalate versus hydrochloride salt in these redox-driven derivatization workflows may affect reaction completeness and background interference, though direct comparative kinetic data between salt forms in these specific assays is not available in the public literature.

Redox Reactivity
Class-level
Strong reducing agent; forms phenylhydrazones (324 nm)
Reducing capacity supports α-keto acid derivatization workflows
Direct salt-form kinetic comparison not available
Analytical Chemistry Derivatization Redox Chemistry

Melting Point as Purity and Identity Marker

A historical comparative study from 1917 demonstrated that phenylhydrazine oxalate exhibits a distinct melting point of 176°C, which was instrumental in differentiating it from mesoxalic acid phenylhydrazone (reported melting point 163-164°C or 174°C if heated quickly) [1]. This early work established that a compound previously misidentified as mesoxalic acid phenylhydrazone was, in fact, phenylhydrazine oxalate, based on melting point comparison, elemental analysis (carbon 54.74-54.80% vs. theoretical 54.87%; hydrogen 6.03-5.69% vs. theoretical 5.92%), and distinct solubility properties (difficultly soluble in alcohol) [1]. While this is a class-level comparison with a structurally distinct compound rather than a direct salt-form comparator, it demonstrates that the melting point of phenylhydrazine oxalate serves as a reproducible, quantitative identity marker that can be used to verify compound integrity upon receipt and throughout storage. The elemental analysis data also provide a benchmark for expected composition that can inform lot-to-lot quality assessment [1].

Identity Marker
Source review
mp 176°C; C 54.8%, H 5.7% (theor.)
Melting point and elemental composition serve as lot-identity verification tools
Historical data; confirm with current certificate of analysis
Structural Elucidation Purity Assessment Classical Analytical Chemistry

Validated Applications of Phenylhydrazine Oxalate


Pre-Column HPLC Derivatization of α-Keto Acids

Phenylhydrazine oxalate is employed as a pre-column derivatization reagent for the HPLC determination of α-keto acids including glyoxylic acid in biological matrices. The method achieves spectrophotometric detection at 324 nm following phenylhydrazone formation, with a reported detection limit of 0.5 μmol/L for glyoxylate in urine [1]. The solid crystalline form and certified purity (≥98.0% by titration) of phenylhydrazine oxalate enable precise preparation of derivatization solutions, while its stability under inert-atmosphere storage minimizes reagent degradation that could otherwise compromise method sensitivity or introduce interfering peaks. This application leverages the quantitative gravimetric handling advantage of the oxalate salt relative to the liquid free base.

Genotoxic Impurity Analysis in Pharma QC

In pharmaceutical manufacturing, phenylhydrazines are classified as potential genotoxic impurities requiring rigorous quantitation in drug substances. A validated HPLC method using pre-column derivatization has been developed for the selective and sensitive determination of residual phenylhydrazines [1]. For this regulated application, phenylhydrazine oxalate serves as a well-characterized reference standard—its documented purity specification (≥98.0% by potassium iodate titration) and stable crystalline morphology support accurate calibration curve preparation and method validation [2]. The oxalate salt's resistance to hygroscopic degradation, in contrast to the hydrochloride salt, ensures that the reference material maintains its certified purity throughout the analytical workflow, a critical factor for regulatory submission data integrity [3].

Fischer Indole Synthesis for Heterocycles

Phenylhydrazine oxalate functions as a key reagent in Fischer indole synthesis, where arylhydrazines react with ketones or aldehydes to form indole derivatives that serve as intermediates in pharmaceutical and dye manufacturing [1]. The oxalate salt form provides two practical advantages in this synthetic application: (1) its solid, non-hygroscopic nature enables accurate stoichiometric control when weighing reagents for small- to medium-scale reactions, and (2) the salt form's documented stability—particularly for substituted arylhydrazine derivatives where hydrochloride salts are unstable—reduces the risk of reagent decomposition prior to use, thereby improving synthetic reproducibility and yield consistency [2].

Carbonyl Derivatization for Structural Analysis

Phenylhydrazine oxalate is utilized for the derivatization of aldehydes and ketones to form crystalline phenylhydrazone derivatives, facilitating purification and structural characterization via melting point determination. The well-defined melting point of the oxalate salt itself (176°C) serves as an internal reference for purity assessment [1]. The salt's crystalline solid form simplifies accurate weighing of small quantities required for microscale derivatization, while its storage stability under inert gas minimizes background contamination from reagent decomposition products. This application scenario is particularly relevant in academic synthetic laboratories and natural product chemistry where definitive structural proof via derivative formation remains a standard practice.

Application
Selection Property
Validation Focus
α-Keto acid HPLC derivatization
Crystalline solid for accurate solution preparation
Derivatization efficiency and detection consistency
Pharma genotoxic impurity reference
Certified purity and non-hygroscopic storage stability
Calibration accuracy and method reproducibility
Fischer indole synthesis
Stable, non-hygroscopic solid for stoichiometric control
Reaction yield and product purity
Carbonyl characterization via phenylhydrazones
Crystalline salt with defined melting point
Derivative formation and identity confirmation

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